molecular formula C22H30N2O2S B2570988 4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide CAS No. 887205-21-2

4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide

Cat. No. B2570988
CAS RN: 887205-21-2
M. Wt: 386.55
InChI Key: JYYTXZFHEFCUAB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide, also known as MTTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a member of the family of compounds known as benzamides, which are widely used in medicinal chemistry due to their diverse biological activities. In

Scientific Research Applications

Polymer Synthesis and Properties

Synthesis and Properties of Ortho-Linked Polyamides : A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrated the potential of these compounds in creating noncrystalline, soluble polyamides with high thermal stability, which could be used in various industrial applications due to their transparent, flexible, and tough film-forming abilities (Hsiao, Yang, & Chen, 2000).

Catalysis

Rigid P-Chiral Phosphine Ligands for Asymmetric Hydrogenation : Research on rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups has shown their effectiveness in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which could be pivotal in the synthesis of chiral pharmaceutical ingredients, highlighting the role of such compounds in facilitating enantioselective synthesis (Imamoto et al., 2012).

Material Science

Kinetics of Proton Transfer in Phthalocyanine Complexes : Studies on the acid-basic interactions between tetra(4-nitro-5-tert-butyl)phthalocyanine and various nitrogen-containing bases, including morpholine, have provided insights into the kinetics of proton transfer. These findings are essential for understanding the chemical behavior of phthalocyanine complexes in various applications, ranging from catalysis to electronic materials (Petrov et al., 2013).

properties

IUPAC Name

4-tert-butyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-16(20(19-6-5-15-27-19)24-11-13-26-14-12-24)23-21(25)17-7-9-18(10-8-17)22(2,3)4/h5-10,15-16,20H,11-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYTXZFHEFCUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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